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Compound of Interest

cis-3-Aminocyclohexanecarboxylic
Compound Name: d
aci

Cat. No. 81229652

This technical guide provides an in-depth analysis of the spectroscopic properties of cis-3-
Aminocyclohexanecarboxylic acid, a conformationally constrained GABA analogue. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with standardized experimental protocols for these analytical
techniques. This document is intended for researchers, scientists, and professionals in the field
of drug development who are interested in the structural characterization and biological activity
of this compound.

Spectroscopic Data

The spectroscopic data for cis-3-Aminocyclohexanecarboxylic acid is summarized below.
These data are crucial for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data

The *H NMR spectrum of cis-3-Aminocyclohexanecarboxylic acid, typically recorded in
deuterium oxide (D20) to avoid the interference of exchangeable protons, exhibits complex
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multiplets for the non-equivalent methylene and methine protons of the cyclohexane ring. The
use of D20 results in the exchange of the amine (-NHz2) and carboxylic acid (-COOH) protons
with deuterium, rendering them silent in the spectrum.

Chemical Shift Coupling
Proton Lo .
_ (®) ppm Multiplicity Constants (J) Integration
Assignment ] )
(Estimated) Hz (Estimated)
H1 (CH-COOH) 22-24 Multiplet - 1H
H3 (CH-NH-) 2.8-3.0 Multiplet - 1H
Cyclohexane )
12-21 Multiplet - 8H

Ring Protons

Note: The chemical shifts and coupling constants are estimated based on typical values for
similar structures and the available spectral image. Precise values would require a detailed
analysis of a high-resolution spectrum.

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule. PubChem mentions a 13C NMR spectrum was acquired on a Bruker WH-90
instrument.[1] The predicted chemical shifts are listed below.

Carbon Assignment Chemical Shift (8) ppm (Predicted)
C=0 (Carboxylic Acid) ~175-180

C1 (CH-COOH) ~40-45

C3 (CH-NH-2) ~50-55

C2, C4, C5, C6 (Cyclohexane Ring) ~20-40

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of cis-3-Aminocyclohexanecarboxylic acid is expected to show characteristic absorption
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bands for the amine, carboxylic acid, and alkane moieties.

Wavenumber (cm—1) Vibration Type Functional Group
3400-3250 (broad) N-H stretch Primary Amine (-NHz2)
3300-2500 (very broad) O-H stretch Carboxylic Acid (-COOH)
3000-2850 C-H stretch Alkane (C-H)

~1710 (strong) C=0 stretch Carboxylic Acid (-C=0)
1650-1580 N-H bend Primary Amine (-NHz2)
1470-1450 C-H bend Alkane (CHz)

~920 (broad) O-H bend Carboxylic Acid (-COOH)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and structural features. GC-MS
data from the NIST Mass Spectrometry Data Center indicates the following major fragments.[1]

m/z (mass-to-charge ratio) Proposed Fragment lon Fragment Structure

143 [M]* (Molecular lon) [C7H13NO2]*

98 [M - COOH]* [CeH12N]*

56 [CaHs]* or [CsHeN]*+ Various possible structures
43 [CsH7]* or [C2HsN]* Various possible structures

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of cis-3-
Aminocyclohexanecarboxylic acid.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of cis-3-Aminocyclohexanecarboxylic acid.

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D20) in a clean NMR tube.

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-
2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing.

Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition (*H and 3C NMR):
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Parameters:

o Number of scans: 16-64

o Relaxation delay: 1-5 s

o Pulse width: 30-45°

o Spectral width: Appropriate for the chemical shift range of the compound.
e 13C NMR Parameters:
o Number of scans: 1024 or more, due to the low natural abundance of *3C.
o Proton decoupling: Broadband decoupling to simplify the spectrum.
o Relaxation delay: 2-5 s

o Pulse width: 45-60°

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
e Grind a small amount of KBr into a fine powder using an agate mortar and pestle.

e Add approximately 1-2 mg of cis-3-Aminocyclohexanecarboxylic acid to about 100-200
mg of the ground KBr.

o Gently mix the sample and KBr, then grind the mixture to a very fine, homogeneous powder.

o Place the powder into a pellet-forming die and press it under high pressure (several tons)
using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:
e Instrument: A Fourier-transform infrared (FTIR) spectrometer.

e Procedure:

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

[e]

spectrum to produce the final absorbance or transmittance spectrum.

[e]

Typically, spectra are collected over the range of 4000-400 cm™1.

Mass Spectrometry (GC-MS)

Sample Preparation:

o For GC-MS analysis, the amino acid often requires derivatization to increase its volatility. A
common method is esterification followed by acylation.

o Esterification: React the sample with an acidified alcohol (e.g., 3 M HCI in n-butanol) at an
elevated temperature.

o Acylation: After removing the alcohol, react the esterified sample with an acylating agent
(e.g., trifluoroacetic anhydride) to derivatize the amine group.
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o Dissolve the derivatized sample in a suitable volatile solvent (e.g., ethyl acetate) for injection
into the GC-MS.

Data Acquisition:
e Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

e Gas Chromatography (GC) Conditions:

[e]

Column: A suitable capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

[e]

(¢]

Injection Mode: Splitless.

[¢]

Oven Temperature Program: A temperature gradient to ensure separation of the analyte
from any impurities or solvent.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.

o Scan Range: A suitable mass range to detect the molecular ion and expected fragments
(e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the
proposed mechanism of action for cis-3-Aminocyclohexanecarboxylic acid.
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Sample Preparation
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Experimental Workflow for Spectroscopic Analysis
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Mechanism of GABA Uptake Inhibition

Biological Context: GABA Uptake Inhibition

cis-3-Aminocyclohexanecarboxylic acid is recognized as an inhibitor of GABA uptake.[2]
GABA (y-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous
system. Its action is terminated by its removal from the synaptic cleft, primarily through
reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATS). By
inhibiting these transporters, cis-3-Aminocyclohexanecarboxylic acid increases the
concentration and prolongs the presence of GABA in the synaptic cleft. This enhancement of
GABAergic neurotransmission leads to an overall inhibitory effect on neuronal activity, a
mechanism that is of significant interest in the development of treatments for neurological
disorders such as epilepsy and anxiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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